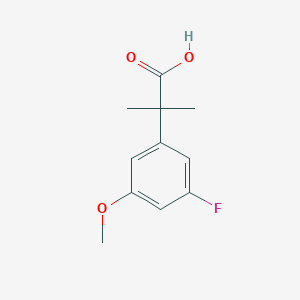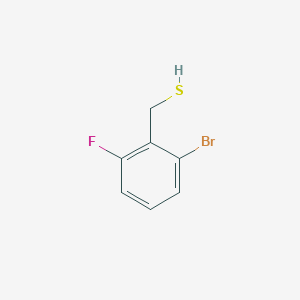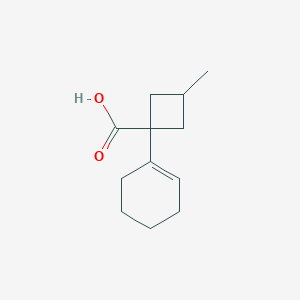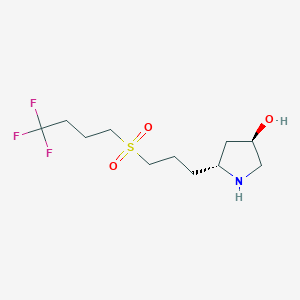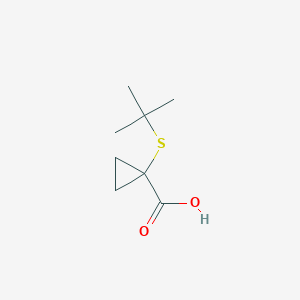![molecular formula C11H13FO2 B13322482 2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13322482.png)
2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid is an organic compound that belongs to the class of fluorinated aromatic acids. This compound is characterized by the presence of a fluorine atom attached to the alpha carbon of the acetic acid moiety, and a 4-(propan-2-yl)phenyl group attached to the same carbon. The fluorine atom and the isopropyl group confer unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 2-[4-(propan-2-yl)phenyl]acetic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction parameters. The use of automated systems allows for the efficient and scalable production of this compound, minimizing the risk of contamination and ensuring high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atom.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylacetic acid: Lacks the isopropyl group, resulting in different chemical and biological properties.
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: Contains a boronic acid moiety, which imparts unique reactivity.
(2’-Fluoro-4-biphenylyl)acetic acid: Features a biphenyl structure, leading to distinct physical and chemical characteristics.
Uniqueness
2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid is unique due to the combination of the fluorine atom and the isopropyl group, which confer specific chemical reactivity and biological activity. This compound’s unique structure makes it a valuable tool in various research applications, distinguishing it from other fluorinated aromatic acids.
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-fluoro-2-(4-propan-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H13FO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,1-2H3,(H,13,14) |
InChI Key |
BOLCEIOVORJSMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol](/img/structure/B13322410.png)



![4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine](/img/structure/B13322429.png)

